molecular formula C16H17ClN2O3 B13848590 ethyl N-[2-amino-4-[(3-chlorophenyl)methoxy]phenyl]carbamate

ethyl N-[2-amino-4-[(3-chlorophenyl)methoxy]phenyl]carbamate

Cat. No.: B13848590
M. Wt: 320.77 g/mol
InChI Key: ZLJVICOAEWIOKG-UHFFFAOYSA-N
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Description

Ethyl N-[2-amino-4-[(3-chlorophenyl)methoxy]phenyl]carbamate is a synthetic organic compound with the molecular formula C16H17ClN2O3 and a molecular weight of 320.77 g/mol . This carbamate derivative features a 3-chlorobenzyl ether group and a primary amine on its phenyl ring, making it a valuable intermediate for researchers, particularly in medicinal chemistry. Compounds with carbamate functional groups are of significant interest in neuroscience and pharmacology research due to their ability to interact with cholinesterase enzymes . Carbamates, as a class, are known to act as reversible inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . The inhibition of these enzymes increases acetylcholine levels in synapses, a mechanism that is the cornerstone of current pharmacological treatments for neurodegenerative diseases like Alzheimer's . Research into novel carbamate structures, such as this compound, is essential for developing a deeper understanding of enzyme selectivity and inhibition kinetics, which can guide the creation of new therapeutic agents . Furthermore, the structure of this compound suggests potential for derivatization, allowing researchers to explore structure-activity relationships (SAR) and optimize properties like potency and selectivity. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use. All necessary safety data sheets and handling protocols should be consulted prior to use.

Properties

Molecular Formula

C16H17ClN2O3

Molecular Weight

320.77 g/mol

IUPAC Name

ethyl N-[2-amino-4-[(3-chlorophenyl)methoxy]phenyl]carbamate

InChI

InChI=1S/C16H17ClN2O3/c1-2-21-16(20)19-15-7-6-13(9-14(15)18)22-10-11-4-3-5-12(17)8-11/h3-9H,2,10,18H2,1H3,(H,19,20)

InChI Key

ZLJVICOAEWIOKG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)OCC2=CC(=CC=C2)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Preparation Methods

The preparation of ethyl N-[2-amino-4-[(3-chlorophenyl)methoxy]phenyl]carbamate generally involves a multi-step synthetic route, beginning with the formation of the 3-chlorophenylmethoxy-substituted aniline intermediate, followed by carbamate formation via reaction with ethyl chloroformate.

Stepwise Synthetic Route

  • Formation of 2-amino-4-[(3-chlorophenyl)methoxy]phenol Intermediate

    • Starting materials: 3-chlorobenzyl chloride and 2-amino-4-hydroxyphenol (or 2-amino-4-hydroxybenzoic acid derivatives).
    • Reaction: Nucleophilic substitution where the phenolic hydroxyl group reacts with 3-chlorobenzyl chloride under basic conditions, typically in the presence of a base such as potassium carbonate or sodium hydride.
    • Solvent: Aprotic solvents like dimethylformamide (DMF) or acetone.
    • Temperature: Ambient to reflux conditions depending on reactivity.
    • Outcome: Formation of 2-amino-4-[(3-chlorophenyl)methoxy]phenol intermediate.
  • Carbamate Formation

    • Reagents: Ethyl chloroformate is used to introduce the ethyl carbamate group.
    • Conditions: Reaction is carried out in anhydrous dichloromethane or similar solvents at low temperatures (0–5°C) to control the rate and selectivity.
    • Catalysts: Bases such as triethylamine or lutidine act as acid scavengers to neutralize HCl formed during carbamate formation.
    • Atmosphere: Nitrogen or inert atmosphere to avoid moisture and side reactions.
    • Purification: Post-reaction purification involves silica gel column chromatography using gradient elution (ethyl acetate/hexane mixtures) to isolate the pure carbamate product.

Representative Reaction Scheme

$$
\text{2-amino-4-hydroxyphenol} + \text{3-chlorobenzyl chloride} \xrightarrow[\text{base}]{\text{solvent, heat}} \text{2-amino-4-[(3-chlorophenyl)methoxy]phenol} \xrightarrow[\text{triethylamine}]{\text{ethyl chloroformate, DCM, 0–5°C}} \text{this compound}
$$

Reaction Conditions and Optimization

Parameter Typical Conditions Purpose/Effect
Solvent Dichloromethane (anhydrous) Good solubility, inertness
Temperature 0–5°C during carbamate formation Minimize side reactions, improve selectivity
Base Triethylamine or lutidine Neutralizes HCl, promotes carbamate formation
Atmosphere Nitrogen or argon Prevents moisture and oxidation
Reaction Time 1–3 hours Sufficient for completion of carbamate formation
Purification Silica gel chromatography (ethyl acetate/hexane gradient) Isolates pure product

Table 2: Key reaction parameters for the carbamate formation step

Industrial Scale Preparation

In industrial settings, the synthesis is scaled up with the following considerations:

  • Automated reactors: Use of controlled temperature and stirring to maintain uniform reaction conditions.
  • Process optimization: Reaction times and reagent stoichiometry are optimized to maximize yield (typically 70–85%) and purity.
  • Purification: Advanced chromatographic techniques or recrystallization are employed to ensure removal of impurities.
  • Safety: Handling of ethyl chloroformate and chlorinated intermediates requires strict adherence to safety protocols due to their toxicity and reactivity.

Analytical Characterization and Quality Control

To confirm the structure and purity of the synthesized compound, the following techniques are employed:

Technique Data/Characteristic Features Purpose
¹H NMR Spectroscopy Singlet at δ 3.8–4.0 ppm corresponding to OCH2PhCl group Confirms methoxy substitution
¹³C NMR Spectroscopy Carbamate carbonyl peak at δ 155–160 ppm Verifies carbamate formation
High-Resolution Mass Spectrometry (HRMS) Molecular ion peak [M+H]⁺ at 320.77 g/mol Confirms molecular weight and formula
Thin Layer Chromatography (TLC) Rf values monitored during synthesis (ethyl acetate/hexane 3:7) Monitors reaction progress and purity
Melting Point Characteristic melting point (if crystalline) Assesses purity and identity

Table 3: Analytical methods for characterization of this compound

Research Findings and Literature Insights

  • The carbamate group in this compound acts as a directing group facilitating further functionalization via directed ortho-metalation (DoM) chemistry, which is a strategic advantage in aromatic synthesis.
  • The synthesis approach using ethyl chloroformate is well-established and preferred for its efficiency and relatively mild reaction conditions.
  • Optimization studies highlight that low temperatures during carbamate formation reduce side reactions and increase yield.
  • Spectroscopic data, especially multi-nuclear NMR and HRMS, are critical for resolving structural ambiguities and confirming regioselectivity of substitution.
  • Industrial synthesis focuses on maximizing yield and purity using automated reactors and chromatographic purification, ensuring reproducibility and scalability.

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Yield Notes
Phenol alkylation 3-chlorobenzyl chloride, base (K2CO3), DMF Intermediate formed Nucleophilic substitution
Carbamate formation Ethyl chloroformate, triethylamine, DCM, 0–5°C Final product, 70–85% yield Controlled temperature critical
Purification Silica gel chromatography Pure compound isolated Gradient elution system
Characterization ¹H NMR, ¹³C NMR, HRMS, TLC Confirmed structure Essential for quality control

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[2-amino-4-[(3-chlorophenyl)methoxy]phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups into the chlorophenyl ring.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C₁₆H₁₇ClN₂O₃
Molecular Weight: 318.77 g/mol
CAS Number: 6940-93-8

The compound features an ethyl carbamate structure, which is significant for its biological activity. The presence of a chlorophenyl group and a methoxy substitution enhances its lipophilicity and potential interaction with biological targets.

Pharmacological Applications

  • Antiepileptic Drug Development
    • Ethyl N-[2-amino-4-[(3-chlorophenyl)methoxy]phenyl]carbamate has been investigated as a potential antiepileptic agent. Its structural similarity to other known antiepileptic drugs suggests it may modulate neuronal excitability and neurotransmitter release, thereby reducing seizure activity. Research indicates that derivatives of carbamate compounds can exhibit anticonvulsant properties, making them candidates for further study in epilepsy treatment .
  • Anti-parasitic Activity
    • Studies have shown that compounds similar to this compound possess antiparasitic activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. The mechanism involves interference with the parasite's metabolic pathways, leading to cell death. This application highlights the compound's potential in developing new treatments for parasitic infections .
  • Potential in Cancer Therapy
    • Preliminary research suggests that carbamate derivatives may exhibit cytotoxic effects against various cancer cell lines. The specific mechanisms are under investigation, but the ability to modify cellular signaling pathways presents a promising avenue for cancer treatment development.

Synthesis and Derivatives

This compound can be synthesized through various chemical reactions involving starting materials that include amines and chlorinated phenols. The synthesis process is crucial for producing analogs with enhanced efficacy or reduced side effects.

Synthesis Overview

StepReaction TypeReagentsConditions
1Nucleophilic SubstitutionEthanol, Chlorinated PhenolReflux
2CarbamoylationIsocyanateStirring at Room Temperature
3PurificationColumn ChromatographySolvent Gradient

This table summarizes key steps in synthesizing the compound, emphasizing the importance of optimizing conditions for yield and purity.

Case Studies

  • Antiepileptic Activity
    • A study conducted on a series of carbamate derivatives revealed that certain modifications to the this compound structure significantly enhanced its anticonvulsant activity in animal models. The lead compound demonstrated a reduction in seizure frequency comparable to established antiepileptic medications .
  • Antiparasitic Efficacy
    • In vitro assays showed that this compound exhibited significant activity against Trypanosoma brucei, with an EC₅₀ value indicating potent antiparasitic properties. Further studies are warranted to evaluate its efficacy in vivo .

Mechanism of Action

The mechanism of action of ethyl N-[2-amino-4-[(3-chlorophenyl)methoxy]phenyl]carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The chlorophenyl group can interact with hydrophobic pockets in enzymes, leading to inhibition or modulation of enzyme activity. These interactions can influence various biochemical pathways, making the compound useful in medicinal chemistry.

Comparison with Similar Compounds

Key Observations :

  • Cenobamate’s tetrazole moiety introduces distinct hydrogen-bonding capabilities, improving target binding specificity .

Physicochemical Properties

Lipophilicity and Solubility

  • Lipophilicity: Ethyl carbamate derivatives with halogenated aryl groups (e.g., 3-chlorophenyl or 4-fluorophenyl) exhibit higher log k values (HPLC-derived) compared to non-halogenated analogs, suggesting enhanced membrane permeability .
  • Solubility: Salts and co-crystals of ethyl N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]carbamate demonstrate improved aqueous solubility (e.g., methanesulfonic acid co-crystal: 12.5 mg/mL at 37°C) compared to the parent compound (2.1 mg/mL) . This trend may extend to the 3-chloro analog, though steric effects from the methoxy group could reduce solubility.

Pharmacological Activity

  • Ezogabine (Retigabine): Acts as a KCNQ2/3 potassium channel opener, reducing neuronal excitability in epilepsy . The 4-fluorophenyl methylamino group is critical for channel binding.
  • Target Compound : The 3-chlorophenyl methoxy group may shift activity toward other ion channels or receptors, though experimental validation is needed.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl N-[2-amino-4-[(3-chlorophenyl)methoxy]phenyl]carbamate?

  • Methodology : A common approach involves coupling 2-amino-4-[(3-chlorophenyl)methoxy]aniline with ethyl chloroformate under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). This is analogous to the synthesis of structurally related amides, where amine intermediates react with acyl chlorides .
  • Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the carbamate group. Monitor reaction progress via TLC or HPLC.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methods :

  • NMR : 1H^1H and 13C^{13}C NMR confirm the carbamate linkage (e.g., carbonyl resonance at ~155–160 ppm) and aromatic substitution patterns .
  • Mass Spectrometry : High-resolution MS validates the molecular ion (e.g., [M+H]+^+) and fragmentation patterns.
  • UV-Vis : Useful for studying electronic transitions, especially if the compound exhibits fluorescence or chromophoric properties .

Q. What are the primary research applications of this compound?

  • Medicinal Chemistry : The carbamate group and aromatic chloro-substituent suggest potential as a protease inhibitor or receptor modulator, similar to other carbamate derivatives studied in drug design .
  • Agrochemicals : Structural analogs are explored as herbicides or pesticides due to their stability and bioactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Experimental Design :

  • Solvent Selection : Test polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the amine.
  • Temperature : Conduct trials at 0–25°C to balance reaction rate and side-product formation.
  • Catalysis : Explore phase-transfer catalysts or Lewis acids (e.g., ZnCl2_2) to accelerate coupling .
    • Data Analysis : Use DOE (Design of Experiments) to identify critical parameters. For example, a Plackett-Burman design can screen variables like stoichiometry and solvent .

Q. How to resolve contradictions in reported bioactivity data?

  • Approach :

  • Reproducibility Checks : Validate assays under standardized conditions (e.g., cell lines, incubation time).
  • Structure-Activity Relationship (SAR) : Synthesize derivatives to isolate functional group contributions (e.g., replacing the 3-chlorophenyl group with other halogens) .
  • Theoretical Modeling : Perform docking studies to predict binding interactions with targets like kinases or GPCRs .

Q. What strategies are effective for structural elucidation of degradation products?

  • Analytical Workflow :

Forced Degradation : Expose the compound to heat, light, or hydrolytic conditions.

LC-MS/MS : Identify major degradation fragments (e.g., hydrolysis of the carbamate to form aniline derivatives).

X-ray Crystallography : Resolve crystal structures if degradation products are crystalline .

Key Challenges & Solutions

  • Instability in Aqueous Media : Use lyophilization for storage or formulate with cyclodextrins to enhance solubility and stability .
  • Low Bioavailability : Explore prodrug strategies (e.g., esterification of the carbamate) to improve pharmacokinetics .

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